1,7-dibutyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dibutyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique triazino-purine structure, which incorporates multiple functional groups, including butyl and methyl substituents. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dibutyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Purine Core: The synthesis begins with the construction of the purine core, often starting from readily available precursors such as guanine or xanthine derivatives.
Introduction of Triazino Ring: The triazino ring is introduced through cyclization reactions involving appropriate reagents like hydrazine derivatives.
Substitution Reactions: The butyl and methyl groups are introduced via alkylation reactions using alkyl halides under basic conditions.
Final Cyclization and Purification: The final step involves cyclization to form the complete triazino-purine structure, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, yield, and cost-effectiveness. This often includes:
Batch or Continuous Flow Reactors: To handle large-scale reactions efficiently.
Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dibutyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-purines, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1,7-Dibutyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1,7-dibutyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets can vary depending on the specific biological context and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: Known for its stimulant properties.
7-Methylguanine: A purine derivative with biological significance.
1,7-Dibutylxanthine: Similar in structure but lacks the triazino ring.
Uniqueness
1,7-Dibutyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is unique due to its triazino-purine structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1,7-dibutyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O2/c1-5-7-9-21-15(24)13-14(20(4)17(21)25)18-16-22(13)11-12(3)19-23(16)10-8-6-2/h5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPQMDWJVQRICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCCC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.